molecular formula C9H6F4O2 B2750222 3'-Fluoro-4'-(trifluoromethoxy)acetophenone CAS No. 1174006-08-6

3'-Fluoro-4'-(trifluoromethoxy)acetophenone

Cat. No. B2750222
CAS RN: 1174006-08-6
M. Wt: 222.139
InChI Key: BFLRLIVQZGBKEX-UHFFFAOYSA-N
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Description

3-Fluoro-4'-(trifluoromethoxy)acetophenone (3F4TFA) is an organic compound with a wide range of applications in the field of science and technology. 3F4TFA has been used in various scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

Synthesis of Fluorinated Compounds
One of the primary applications of 3'-Fluoro-4'-(trifluoromethoxy)acetophenone is in the synthesis of fluorinated organic compounds. These molecules are highly sought after in pharmaceuticals, agrochemicals, and material sciences due to their enhanced chemical stability, bioavailability, and unique physical properties. For instance, the electrophilic and nucleophilic fluorination techniques utilizing this compound allow for the precise introduction of fluorine atoms or fluorine-containing groups into target molecules, significantly altering their chemical and physical properties for desired applications (Fuglseth et al., 2008).

Organic Synthons for Material Science
Moreover, 3'-Fluoro-4'-(trifluoromethoxy)acetophenone serves as a critical intermediate in the preparation of novel keto- and styrene-based trifluoromethoxylated synthons. These synthons have been utilized in the development of materials with unique properties, including enhanced thermal stability and solubility in various solvents, making them ideal candidates for advanced material synthesis (Zriba et al., 2009).

Biological and Enzymatic Studies
In biological research, the compound has been employed in studies involving the Baeyer–Villiger oxidation of acetophenones, providing insights into enzymatic reactions and mechanisms. This research is crucial for understanding biological transformations and for the development of biocatalytic processes in industrial applications (Moonen et al., 2001).

Advances in Catalysis
Additionally, the compound's utility is evident in catalysis, particularly in the palladium-catalyzed trifluoromethylation of aryl chlorides, a reaction of immense importance in the synthesis of trifluoromethylated aromatic compounds. Such reactions are pivotal for creating compounds with potential pharmaceutical and agrochemical applications, showcasing the compound's role in facilitating innovative catalytic processes (Cho et al., 2010).

Fluorescence Sensing and Molecular Recognition
The compound also finds applications in the development of fluorescence "turn-on" sensors for carboxylate anions, demonstrating its role in analytical chemistry for the detection and quantification of analytes in various samples. This application highlights the importance of fluorinated compounds in enhancing the sensitivity and selectivity of fluorescence-based sensing technologies (Kim et al., 2008).

properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLRLIVQZGBKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-4'-(trifluoromethoxy)acetophenone

CAS RN

1174006-08-6
Record name 3'-Fluoro-4'-(trifluoromethoxy)acetophenone
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